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Compound of Interest

Compound Name: Ethyl 5-amino-2-methylnicotinate

Cat. No.: B1343917 Get Quote

Introduction

Ethyl 5-amino-2-methylnicotinate (CAS 60390-42-3) is a versatile starting material for the

synthesis of a variety of bioactive heterocyclic compounds. Its bifunctional nature, possessing

both an amino group and an ester, allows for its elaboration into complex molecular

architectures, particularly fused ring systems that are prevalent in many classes of therapeutic

agents. This application note details a key synthetic route from this compound to a potent and

selective cyclin-dependent kinase 4/6 (CDK4/6) inhibitor, Palbociclib, which is used in the

treatment of certain types of breast cancer.

From Starting Material to a Key Intermediate
The initial steps of the synthesis focus on the construction of the pyrido[2,3-d]pyrimidin-7-one

core, a crucial scaffold for the biological activity of Palbociclib. This is achieved through a

condensation reaction between Ethyl 5-amino-2-methylnicotinate and a suitable three-

carbon building block.

Experimental Protocol: Synthesis of 2-chloro-8-cyclopentyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-

7-one

A detailed experimental protocol for a similar transformation is often found in patent literature.

The following is a representative procedure:
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Reaction Setup: To a solution of Ethyl 5-amino-2-methylnicotinate in a suitable high-boiling

solvent such as diphenyl ether, add cyclopentylamine and a catalytic amount of a strong acid

(e.g., p-toluenesulfonic acid).

Cyclization: The reaction mixture is heated to a high temperature (typically >200 °C) to

facilitate the initial condensation and subsequent cyclization to form the pyridopyrimidinone

ring system.

Chlorination: After the formation of the bicyclic core, a chlorinating agent such as phosphorus

oxychloride (POCl₃) is added to convert the hydroxyl group on the pyrimidine ring to a

chloride. This chloride is a key functional group for the subsequent coupling reaction.

Work-up and Purification: The reaction mixture is cooled and carefully quenched with ice

water. The precipitated solid is collected by filtration, washed with water and a suitable

organic solvent (e.g., diethyl ether) to remove impurities. The crude product can be further

purified by recrystallization or column chromatography.

Parameter Value

Starting Material Ethyl 5-amino-2-methylnicotinate

Reagents
Cyclopentylamine, p-toluenesulfonic acid,

Phosphorus oxychloride

Solvent Diphenyl ether

Reaction Temperature >200 °C

Product
2-chloro-8-cyclopentyl-5-methyl-8H-pyrido[2,3-

d]pyrimidin-7-one

Typical Yield 70-80%

Synthetic Pathway to the Pyrido[2,3-d]pyrimidin-7-one Core
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Caption: Synthesis of the key chloro-pyridopyrimidinone intermediate.

Final Assembly of the Bioactive Compound:
Palbociclib
The final step in the synthesis of Palbociclib involves a palladium-catalyzed cross-coupling

reaction, typically a Buchwald-Hartwig amination, to introduce the aminopyridine side chain.

Experimental Protocol: Synthesis of Palbociclib

Reaction Setup: In a reaction vessel, combine the 2-chloro-8-cyclopentyl-5-methyl-8H-

pyrido[2,3-d]pyrimidin-7-one intermediate, 2-amino-5-(piperazin-1-yl)pyridine, a palladium

catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g.,

cesium carbonate) in an inert solvent (e.g., dry DMF).

Coupling Reaction: The reaction mixture is heated under an inert atmosphere (e.g., argon) at

an elevated temperature (e.g., 120 °C) for several hours until the reaction is complete, as
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monitored by techniques like TLC or LC-MS.

Work-up and Purification: After cooling, the reaction mixture is diluted with a suitable solvent

(e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over

anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude

product is then purified by column chromatography to yield Palbociclib.

Parameter Value

Starting Material
2-chloro-8-cyclopentyl-5-methyl-8H-pyrido[2,3-

d]pyrimidin-7-one

Reagents
2-amino-5-(piperazin-1-yl)pyridine, Pd₂(dba)₃,

Xantphos, Cs₂CO₃

Solvent Dry DMF

Reaction Temperature 120 °C

Product Palbociclib

Typical Yield 60-70%

Final Synthetic Step to Palbociclib

2-chloro-8-cyclopentyl-5-methyl-
8H-pyrido[2,3-d]pyrimidin-7-one

Palbociclib
(CDK4/6 Inhibitor)

Buchwald-Hartwig
Amination

2-amino-5-(piperazin-1-yl)pyridine Pd₂(dba)₃, Xantphos, Cs₂CO₃
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Caption: Palladium-catalyzed cross-coupling to yield Palbociclib.

Signaling Pathway Context
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Palbociclib functions by inhibiting the activity of cyclin-dependent kinases 4 and 6 (CDK4/6).

These kinases are key regulators of the cell cycle, specifically promoting the transition from the

G1 to the S phase. By inhibiting CDK4/6, Palbociclib prevents the phosphorylation of the

retinoblastoma protein (Rb), thereby blocking cell cycle progression and inhibiting the

proliferation of cancer cells.

Simplified CDK4/6-Rb Signaling Pathway

Caption: Mechanism of action of Palbociclib in the cell cycle.
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from-cas-60390-42-3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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